3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3-methoxyphenyl)propanamide
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Overview
Description
3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}-N-(3-METHOXYPHENYL)PROPANAMIDE is a synthetic compound with a complex molecular structure It belongs to the class of triazolopyridazines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}-N-(3-METHOXYPHENYL)PROPANAMIDE typically involves multiple steps. One common method includes the cyclocondensation of hydrazino functional groups with acetylacetone to form the triazole ring . The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}-N-(3-METHOXYPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}-N-(3-METHOXYPHENYL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}-N-(3-METHOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- 3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- 3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Uniqueness
3-{6,8-DIMETHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-7-YL}-N-(3-METHOXYPHENYL)PROPANAMIDE is unique due to its specific substitution pattern and the presence of the methoxyphenyl group. This structural uniqueness can result in different biological activities and chemical reactivity compared to its analogues .
Properties
Molecular Formula |
C17H19N5O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C17H19N5O2/c1-11-15(12(2)21-22-10-18-20-17(11)22)7-8-16(23)19-13-5-4-6-14(9-13)24-3/h4-6,9-10H,7-8H2,1-3H3,(H,19,23) |
InChI Key |
UUWXRKVDLLKDGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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